molecular formula C20H20N8O2S2 B2441795 4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-18-1

4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2441795
CAS RN: 872995-18-1
M. Wt: 468.55
InChI Key: XFHLXEOMFUCVSH-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The =N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Scientific Research Applications

Synthesis and Characterization

Research on compounds similar to "4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide" has yielded a variety of heterocyclic derivatives through novel synthetic routes. For instance, Özil et al. (2015) have described the microwave-promoted synthesis of 1,2,4-triazole derivatives starting from ethyl esters, leading to compounds evaluated for antimicrobial and anti-lipase activities Özil et al., 2015. Similarly, El-Sayed et al. (2008) synthesized N- and S-substituted 1,3,4-oxadiazole derivatives, further expanding the chemical diversity of these compounds El‐Sayed et al., 2008.

Biological Activity

The potential biological activities of these compounds have been a significant focus of research. El-Telbani et al. (2007) reported on the synthesis of heterocyclic compounds exhibiting fungicidal activity, highlighting the pharmacological potential of these molecules El-Telbani et al., 2007. In addition, Patel et al. (2015) studied the antibacterial and antifungal activities of triazolo[3,4-b][1,3,4]thiadiazole derivatives, further indicating the broad-spectrum antimicrobial properties of these compounds Patel et al., 2015.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine. The 1,3,4-thiadiazole moiety is a promising scaffold for the development of new drugs due to its wide range of biological activities .

properties

IUPAC Name

4-methyl-N-[2-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O2S2/c1-12-3-5-14(6-4-12)19(30)21-10-9-16-25-24-15-7-8-18(27-28(15)16)31-11-17(29)22-20-26-23-13(2)32-20/h3-8H,9-11H2,1-2H3,(H,21,30)(H,22,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHLXEOMFUCVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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